molecular formula C10H10N4 B1620738 [3,3'-Bipyridine]-2,2'-diamine CAS No. 77200-37-4

[3,3'-Bipyridine]-2,2'-diamine

Cat. No.: B1620738
CAS No.: 77200-37-4
M. Wt: 186.21 g/mol
InChI Key: WQWGOBCQCSLASM-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-2,2’-diamine is an organic compound that belongs to the family of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,2’-diamine includes two amino groups attached to the 2,2’ positions of the bipyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-2,2’-diamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid. Both methods require specific reaction conditions, such as the presence of a base and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of [3,3’-Bipyridine]-2,2’-diamine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-2,2’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-2,2’-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. Additionally, the compound can interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’-Bipyridine]-2,2’-diamine is unique due to the presence of amino groups at the 2,2’ positions, which can significantly alter its chemical properties and reactivity compared to other bipyridine derivatives. This structural feature makes it particularly useful in applications requiring specific coordination environments and reactivity profiles .

Properties

IUPAC Name

3-(2-aminopyridin-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWGOBCQCSLASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361248
Record name [3,3'-Bipyridine]-2,2'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77200-37-4
Record name [3,3'-Bipyridine]-2,2'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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